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molecular formula C15H13ClN2 B1269775 1-Benzyl-2-chloromethyl-1H-benzoimidazole CAS No. 7192-00-9

1-Benzyl-2-chloromethyl-1H-benzoimidazole

Cat. No. B1269775
M. Wt: 256.73 g/mol
InChI Key: AIEZSIAPQGBFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818761

Procedure details

N-benzyl-o-phenylenediamine (3 g, 15 mmol), which is a known compound, was added to polyphosphoric ester (10 g), to which monochloroacetic acid (1.1 g, 12 mmol) was added and heated at 120° C. for 1 hour. Then water was added to the mixture to decompose remaining polyphosphoric ester. The resultant was refined in a conventional process and the title intermediate (2.25 g, 8.8 mmol) was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:16][CH2:17][C:18](O)=O>O>[CH2:1]([N:8]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:15]=[C:18]1[CH2:17][Cl:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=C(C=CC=C1)N
Step Two
Name
ester
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
1.1 g
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC2=C1C=CC=C2)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.8 mmol
AMOUNT: MASS 2.25 g
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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